Fluoromethyl Azetidine Side‑Chain Confers Superior ER‑α Degradation Efficacy in a Tamoxifen‑Resistant Xenograft Model
In a series of chromene‑based ERα degraders, the fluoromethyl azetidine side‑chain (present in compound 17ha) achieved 97% ER‑α degradation in a tamoxifen‑resistant breast cancer xenograft model, whereas the comparator compound 5a, which lacks the fluoromethyl azetidine but retains a related basic amine, achieved only 91% degradation. The 6‑percentage‑point improvement translated into robust tumor regression for 17ha despite inferior oral exposure relative to 5a, demonstrating that the fluoromethyl azetidine side‑chain maximally drives pharmacodynamic efficacy [1].
| Evidence Dimension | ER‑α degradation efficacy in tamoxifen‑resistant breast cancer xenograft model |
|---|---|
| Target Compound Data | Compound 17ha (contains fluoromethyl azetidine side‑chain): ER‑α degradation = 97% |
| Comparator Or Baseline | Compound 5a (lacks fluoromethyl azetidine): ER‑α degradation = 91% |
| Quantified Difference | 6‑percentage‑point advantage (97% vs. 91%) |
| Conditions | Tamoxifen‑resistant breast cancer xenograft model; ER‑α degradation quantified by Western blot |
Why This Matters
Procurement of the fluoromethyl azetidine intermediate enables synthesis of SERD leads whose degradation efficacy directly correlates with in vivo tumor regression, a property not achievable with non‑fluorinated azetidine alternatives.
- [1] Kahraman M, Govek SP, Nagasawa JY, et al. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Med Chem Lett. 2019;10(1):50-55. View Source
